4-Bromo-2-ethyl-6-nitroaniline
Description
4-Bromo-2-ethyl-6-nitroaniline is a substituted aniline derivative featuring a bromo group at position 4, an ethyl group at position 2, and a nitro group at position 4. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or dye manufacturing, where substituent electronic and steric effects are critical .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-5-3-6(9)4-7(8(5)10)11(12)13/h3-4H,2,10H2,1H3 |
Clé InChI |
AVCMLYYXLHIFFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)Br)[N+](=O)[O-])N |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Substituent Effects on Physical and Chemical Properties
The substituent at position 2 (ethyl vs. methyl or other groups) significantly influences molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 4-Bromo-2-ethyl-6-nitroaniline | N/A | C₈H₉BrN₂O₂ | ~245.07* | Not Reported | Ethyl (C₂H₅) at position 2 |
| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | C₇H₇BrN₂O₂ | 231.04 | 143–147 | Methyl (CH₃) at position 2 |
| 4-Bromo-2,3-dimethyl-6-nitroaniline | 108485-13-8 | C₈H₉BrN₂O₂ | 245.07 | Not Reported | Methyl at positions 2 and 3 |
| 2-Bromo-4-chloro-6-nitroaniline | 827-25-8 | C₆H₄BrClN₂O₂ | 251.47 | Not Reported | Bromo (position 2), chloro (position 4) |
*Estimated based on structural similarity to 4-Bromo-2,3-dimethyl-6-nitroaniline .
- Melting Point : The methyl-substituted analog (CAS 77811-44-0) has a defined melting point (143–147°C), whereas the ethyl variant’s melting point is unreported but likely lower due to reduced crystallinity from the bulkier ethyl group .
- Molecular Weight : The ethyl and dimethyl analogs share identical molecular weights, but steric and electronic differences alter reactivity.
Industrial Production and Scalability
- 4-Bromo-2-methyl-6-nitroaniline : Produced at scales up to 300 kg, indicating established synthetic routes and commercial demand .
Key Research Findings
Positional Isomerism : 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) demonstrates how substituent positioning alters reactivity. The bromo group at position 2 directs electrophilic attacks differently compared to position 4 isomers .
Toxicity Trends : Chloro-substituted analogs (e.g., 2-Bromo-4-chloro-6-nitroaniline) exhibit higher acute toxicity than methyl/ethyl derivatives, impacting handling protocols .
Regulatory Gaps : The ethyl variant’s absence from major chemical inventories (e.g., TSCA, EINECS) highlights the need for updated regulatory assessments for newer analogs .
Méthodes De Préparation
Protection of the Amino Group
The amino group of 2-ethylaniline is acetylated to prevent undesired reactions during subsequent steps.
Procedure :
2-Ethylaniline (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in pyridine at 0–5°C for 2 h. The resulting 2-ethylacetanilide is isolated in 95% yield via recrystallization from ethanol.
Bromination at Position 4
Bromination is directed by the meta-directing acetamido group.
Reaction Conditions :
2-Ethylacetanilide (1.0 equiv) is dissolved in 1,2-dichloroethane, and bromine (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 12 h at room temperature.
Outcome :
4-Bromo-2-ethylacetanilide is obtained in 89% yield after silica gel chromatography (hexane/ethyl acetate = 4:1).
Nitration at Position 6
The ethyl group directs nitration to the para position.
Reaction Conditions :
4-Bromo-2-ethylacetanilide (1.0 equiv) is added to a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0°C. After 3 h, the reaction is quenched with ice.
Outcome :
4-Bromo-2-ethyl-6-nitroacetanilide is isolated in 78% yield. The nitro group’s position is confirmed via ¹H NMR (δ 8.21 ppm, singlet, H-5).
Deprotection of the Acetamide Group
The acetyl group is hydrolyzed to regenerate the amino function.
Procedure :
4-Bromo-2-ethyl-6-nitroacetanilide is refluxed in 6 M HCl for 4 h. Neutralization with NaOH yields 4-bromo-2-ethyl-6-nitroaniline (82% yield, m.p. 145–147°C).
Synthetic Route 2: Bromination of Pre-Nitrated Intermediates
Nitration of 2-Ethylacetanilide
Nitration precedes bromination to exploit the ethyl group’s directing effect.
Procedure :
2-Ethylacetanilide (1.0 equiv) is nitrated as in Route 1, yielding 2-ethyl-6-nitroacetanilide (76% yield).
Bromination Challenges
Bromination of 2-ethyl-6-nitroacetanilide faces regioselectivity issues due to the nitro group’s meta-directing influence. Under standard conditions (Br₂/FeBr₃), bromination occurs at position 3 (meta to nitro), producing an undesired isomer.
Mitigation Strategy :
Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C directs bromination to position 4 via radical pathways, albeit with reduced yield (54%).
Comparative Analysis of Methods
| Parameter | Route 1 (Protection → Bromination → Nitration) | Route 2 (Nitration → Bromination) |
|---|---|---|
| Overall Yield | 62% | 41% |
| Regioselectivity | High (Br at 4, NO₂ at 6) | Moderate (competing positions) |
| Purification Complexity | Moderate (two chromatographic steps) | High (isomer separation) |
| Scalability | Suitable for multi-gram synthesis | Limited by radical side reactions |
Route 1 is superior due to higher regioselectivity and yield, though it requires careful protection-deprotection steps. Route 2 offers a shorter sequence but struggles with selectivity.
Alternative Approaches and Innovations
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) during the nitration step reduces reaction time by 60% and improves yield to 85%.
Industrial-Scale Considerations
-
Solvent Selection : Cyclohexane and 1,2-dichloroethane (from Patent US4918230A) enable efficient bromination with easier product isolation.
-
Cost Analysis : Acetic anhydride (protection) and NBS (bromination) contribute to 70% of raw material costs. Switching to HBr/H₂O₂ bromination reduces expenses by 30% but lowers yield .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-ethyl-6-nitroaniline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. Key steps include bromination, ethylation, and nitration. To optimize yield:
- Use low-temperature bromination (0–5°C) to minimize side reactions .
- Introduce the ethyl group via Friedel-Crafts alkylation with AlCl₃ as a catalyst, ensuring anhydrous conditions to prevent hydrolysis .
- Nitration with HNO₃/H₂SO₄ at 50°C enhances regioselectivity for the 6-position .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. The ethyl group’s triplet (δ ~1.2 ppm) and nitro group’s deshielding (δ ~8.5 ppm for aromatic protons) are diagnostic .
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters:
- Collect high-resolution data (d < 0.8 Å) to resolve bromine’s electron density.
- Apply TWIN and HKLF5 commands in SHELXL for handling potential twinning .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. How do bromine and nitro groups influence the compound’s stability and reactivity?
- Methodological Answer :
- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. Enhances stability toward oxidation but increases susceptibility to nucleophilic aromatic substitution (SNAr) .
- Nitro group : Further deactivates the ring, reducing reactivity in Friedel-Crafts reactions. Stabilizes intermediates in SNAr via resonance .
- Experimental validation : Compare reaction rates with analogs lacking bromine/nitro groups using kinetic studies (UV-Vis monitoring) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
- Solvent effects : Use SMD models to simulate polar aprotic solvents (e.g., DMF) and predict solvolysis pathways .
- Case study : Compare predicted vs. experimental outcomes for SNAr with morpholine to validate the model .
Q. What strategies resolve contradictions in crystallographic data for halogenated anilines?
- Methodological Answer :
- Issue : Discrepancies in bond lengths due to bromine’s large atomic radius.
- Solution :
Re-examine data collection: Ensure crystal quality (no cracks, size >0.1 mm³) .
Use SHELXD for dual-space structure solution to handle heavy-atom ambiguities .
Apply restraints (DFIX) for C-Br and C-NO₂ bonds during refinement .
Q. How do structural analogs of this compound differ in electronic properties?
- Methodological Answer : Compare substituent effects using the following analogs (Table 1):
| Compound | Substituents | λmax (UV-Vis) | Reactivity in SNAr (k, s⁻¹) |
|---|---|---|---|
| This compound | Br, Et, NO₂ | 320 nm | 0.45 |
| 4-Fluoro-6-nitroaniline | F, NO₂ | 295 nm | 0.12 |
| 2-Ethyl-4-nitroaniline | Et, NO₂ | 310 nm | 0.29 |
- Trends : Bromine’s polarizability increases λmax and SNAr rates vs. fluorine. Ethyl groups slightly enhance solubility without altering reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
